molecular formula C16H15N B057991 9-(Methylaminomethyl)anthracene CAS No. 73356-19-1

9-(Methylaminomethyl)anthracene

Cat. No.: B057991
CAS No.: 73356-19-1
M. Wt: 221.3 g/mol
InChI Key: WRVHTDZJMNUGQN-UHFFFAOYSA-N
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Description

9-(Methylaminomethyl)anthracene is an organic compound with the molecular formula C16H15N. It is known for its role as an isocyanate derivatizing reagent and has applications in various fields of scientific research . The compound is characterized by the presence of an anthracene moiety substituted with a methylaminomethyl group at the 9-position.

Biochemical Analysis

Biochemical Properties

It is known to be an isocyanate derivatizing reagent . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the context of isocyanate derivatization.

Cellular Effects

It has been used as a model drug in the study of the effect of enzymatic degradation on the release behaviors of drugs . This suggests that it may influence cellular processes related to drug metabolism and release.

Molecular Mechanism

As an isocyanate derivatizing reagent, it may exert its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression .

Temporal Effects in Laboratory Settings

Its use as a model drug in studies of enzymatic degradation suggests that it may have observable effects over time .

Metabolic Pathways

The metabolic pathways involving 9-(Methylaminomethyl)anthracene are not well-characterized. It has been identified in human blood, suggesting that it may be metabolized in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methylaminomethyl)anthracene typically involves the reaction of 9-(Chloromethyl)anthracene with methylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows: [ \text{9-(Chloromethyl)anthracene} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques, often employing catalysts like palladium on carbon.

    Substitution: It can participate in substitution reactions, where the methylaminomethyl group can be replaced or modified under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could lead to the formation of simpler anthracene derivatives.

Scientific Research Applications

9-(Methylaminomethyl)anthracene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 9-(Methylaminomethyl)anthracene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications, particularly in the derivatization of isocyanates. Its ability to form stable derivatives makes it valuable in analytical chemistry and environmental monitoring.

Properties

IUPAC Name

1-anthracen-9-yl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVHTDZJMNUGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994079
Record name 1-(Anthracen-9-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73356-19-1
Record name 9-Anthracenemethanamine, N_methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073356191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Anthracen-9-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(Methylaminomethyl)anthracene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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